3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride
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Overview
Description
3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-8-azabicyclo[321]octane hydrochloride is a complex organic compound that features a tetrazole ring and a bicyclic octane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride typically involves the formation of the tetrazole ring followed by its attachment to the bicyclic octane structure. One common method for synthesizing tetrazoles is the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc salts . The reaction conditions often include the use of water or acetonitrile as solvents and moderate temperatures to achieve good yields.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to enhance yield and safety. The use of environmentally benign solvents and catalysts, such as L-proline, can make the process more sustainable . Microwave-assisted synthesis is another method that can be employed to accelerate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation states.
Reduction: Reduction reactions can modify the tetrazole ring or the bicyclic structure.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the tetrazole ring.
Common Reagents and Conditions
Common reagents for these reactions include strong oxidizers, reducing agents, and nucleophiles such as acetate . Reaction conditions may vary, but they often involve moderate temperatures and the use of solvents like acetonitrile or water .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized tetrazole derivatives, while substitution reactions can introduce different functional groups to the tetrazole ring .
Scientific Research Applications
3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: It may have potential as a pharmaceutical agent due to its ability to interact with biological targets.
Industry: The compound can be used in materials science for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The bicyclic structure may also play a role in stabilizing the compound and enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methanamine dihydrochloride: This compound features a similar tetrazole ring but lacks the bicyclic structure.
1H-1,2,3,4-Tetrazol-5-amine, 1-methyl-: Another tetrazole derivative with different functional groups.
Uniqueness
The uniqueness of 3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride lies in its combination of a tetrazole ring and a bicyclic octane structure.
Properties
Molecular Formula |
C9H16ClN5S |
---|---|
Molecular Weight |
261.78 g/mol |
IUPAC Name |
3-(1-methyltetrazol-5-yl)sulfanyl-8-azabicyclo[3.2.1]octane;hydrochloride |
InChI |
InChI=1S/C9H15N5S.ClH/c1-14-9(11-12-13-14)15-8-4-6-2-3-7(5-8)10-6;/h6-8,10H,2-5H2,1H3;1H |
InChI Key |
UVHYLEHJEQEAAS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=N1)SC2CC3CCC(C2)N3.Cl |
Origin of Product |
United States |
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